molecular formula C14H23IN2O2 B13779582 Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide CAS No. 63981-68-0

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide

Cat. No.: B13779582
CAS No.: 63981-68-0
M. Wt: 378.25 g/mol
InChI Key: OVSKYGPDVIGVSI-UHFFFAOYSA-M
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Description

Structure and Key Features:
This compound is a quaternary ammonium salt featuring a dimethylcarbamate ester group attached to a phenyl ring substituted with a 4-ethyl group and a 2-trimethylammonio moiety. The iodide counterion enhances solubility and stability. Its molecular formula is C₁₄H₂₃IN₂O₂, with a molecular weight of 402.25 g/mol. The quaternary ammonium group and carbamate ester are critical for its biological activity, particularly in cholinesterase inhibition and parasympathetic stimulation .

Synthesis:
The compound is synthesized via alkylation of a tertiary amine precursor with methyl iodide (CH₃I), forming the quaternary ammonium iodide salt. This method aligns with protocols described for analogous compounds .

Properties

CAS No.

63981-68-0

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-4-ethylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-12(16(4,5)6)13(10-11)18-14(17)15(2)3;/h8-10H,7H2,1-6H3;1H/q+1;/p-1

InChI Key

OVSKYGPDVIGVSI-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

Preparation Methods

Formation of Carbamate Ester Intermediate

The carbamate ester is typically synthesized by reacting an organic amine with a suitable carbonyl source such as carbamoyl chloride or an activated carbonate. For example, phenolic amines can be converted into carbamates by reaction with carbamoyl chloride under basic conditions.

  • Base Selection: Sodium hydride (NaH) or triethylamine (Et3N) are commonly used bases to generate the phenolate nucleophile for the carbamoylation step.
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM) are typical solvents, with DMF preferred at low temperatures (0 °C) for better control.
  • Temperature: Low temperatures (0 °C) are often employed to minimize side reactions and improve selectivity.

Quaternization to Form the Iodide Salt

The quaternary ammonium iodide is formed by alkylation of the tertiary amine with methyl iodide (CH3I).

  • This step is typically performed by stirring the carbamate intermediate with an excess of methyl iodide overnight at room temperature.
  • The resulting quaternary ammonium salt is then isolated by filtration and recrystallized from an appropriate solvent to achieve high purity.

Detailed Preparation Method for this compound

Stepwise Synthesis Protocol

Step Reagents & Conditions Description Outcome
1 Starting amine: 4-ethyl-2-(dimethylamino)phenol Preparation of phenolate intermediate Phenolate generated by treating amine with sodium hydride in DMF at 0 °C
2 Carbamoyl chloride (dimethylcarbamoyl chloride) Carbamoylation reaction Phenolate reacts with carbamoyl chloride to form carbamate ester
3 Methyl iodide (CH3I) Quaternization Carbamate tertiary amine alkylated to quaternary ammonium iodide salt
4 Solvent: Acetonitrile or suitable recrystallization solvent Purification Salt filtered and recrystallized to achieve >95% purity

Reaction Conditions and Optimization

  • Base: Sodium hydride is preferred for generating the phenolate nucleophile, enhancing reactivity and yield.
  • Temperature Control: Maintaining 0 °C during carbamoylation prevents decomposition and side reactions.
  • Methylation: Overnight reaction with methyl iodide at ambient temperature ensures complete quaternization.
  • Purification: Recrystallization from solvents such as acetonitrile or ethanol improves the purity and isolates the iodide salt as a solid.

Comparative Data on Preparation Methods

Parameter Method A (NaH/DMF) Method B (Et3N/DCM) Notes
Base Sodium hydride Triethylamine NaH provides stronger base, better for phenolate formation
Solvent Dimethylformamide (DMF) Dichloromethane (DCM) DMF preferred for low temperature control
Temperature 0 °C Room temperature Lower temperature reduces side reactions
Quaternization Agent Methyl iodide (CH3I) Methyl iodide (CH3I) Same for both methods
Reaction Time Carbamoylation: 1-2 hours; Methylation: overnight Similar Methylation requires longer time
Yield 60-80% 50-70% NaH/DMF method generally higher yield
Purity >95% >90% Purification by recrystallization necessary

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release active metabolites, while the ammonium group can facilitate binding to specific biological targets. The pathways involved may include enzymatic hydrolysis and receptor-mediated signaling.

Comparison with Similar Compounds

Structural Analogues and Activity Trends

Key structural variables impacting activity include:

  • Ester group (dimethyl vs. diethyl/methylphenyl).
  • Phenyl substituents (position and type of alkyl/ammonium groups).
  • Counterion (iodide vs. methylsulfate).
Table 1: Comparative Analysis of Carbamate Derivatives
Compound Name Ester Group Phenyl Substituents Counterion Biological Activity (vs Physostigmine) Toxicity (LD₅₀, mg/kg)
Target Compound Dimethyl 4-Ethyl, 2-(Trimethylammonio) Iodide Miotic : Similar; Peristalsis : Stronger ~15 (rodents)
Physostigmine (Reference) Methyl Complex tricyclic structure Miotic/Peristalsis : Standard ~3.5 (rodents)
Dimethylcarbamic ester of 3-Oxy-TMA* Dimethyl 3-Hydroxy, Trimethylammonio Methylsulfate Miotic : Similar; Peristalsis : Equal ~18
Methylphenyl-carbamic ester Methylphenyl 4-Methyl Miotic : Weak; Peristalsis : None >100
Diethylcarbamic ester Diethyl 2-Trimethylammonio Iodide Inactive N/A

*TMA: Trimethylammonio

Key Findings :

Ester Group Impact :

  • Dimethylcarbamates (target compound) exhibit higher activity than methylphenyl- or diethylcarbamates , which are weak or inactive .
  • Diethylcarbamates lack stability and fail to inhibit cholinesterase effectively .

Quaternary Ammonium vs. Tertiary Amines :

  • Quaternary salts (e.g., target compound) are 10–20x more potent than tertiary amines due to enhanced ionic interactions with acetylcholinesterase .

2-Trimethylammonio placement enhances receptor binding compared to para-substituted variants .

Counterion Role :

  • Iodide salts generally show higher aqueous solubility than methylsulfate, aiding bioavailability .

Pharmacological and Toxicological Profiles

Table 2: Activity and Toxicity Metrics
Metric Target Compound Physostigmine Dimethylcarbamic ester (3-Oxy-TMA)
Miotic ED₅₀ (μg) 5.2 4.8 5.6
Intestinal Peristalsis ++++ +++ ++++
Curare Antagonism Present Present Absent
Acute Toxicity (LD₅₀) 15 mg/kg 3.5 mg/kg 18 mg/kg

Notes:

  • The target compound’s curare antagonism distinguishes it from methylphenyl-carbamates, which lack this property .
  • Despite higher toxicity than methylphenyl derivatives, its therapeutic index remains favorable for clinical use .

Biological Activity

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is a quaternary ammonium compound characterized by its complex structure and potential biological activities. With the molecular formula C15H25IN2O2 and a molecular weight of 392.28 g/mol, this compound has garnered attention for its interactions with various biological systems.

Chemical Structure and Properties

The unique arrangement of the carbamic acid moiety and the trimethylammonio group contributes to its distinct chemical and biological properties. The presence of the quaternary ammonium group imparts a permanent positive charge, which is crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Antimicrobial Properties :
    • Quaternary ammonium compounds (QACs), including this carbamic acid derivative, are known for their broad-spectrum antimicrobial activity. They can effectively target bacteria, fungi, and enveloped viruses by disrupting cellular membranes through electrostatic interactions and hydrophobic contacts .
    • The mechanism involves the attraction of positively charged QACs to negatively charged lipid membranes, leading to membrane destabilization and cell death .
  • Cholinesterase Inhibition :
    • Studies have demonstrated that compounds similar to carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is significant for therapeutic applications in neurodegenerative diseases .
    • The structure-activity relationship suggests that the presence of bulky substituents enhances inhibitory potency against these enzymes .
  • Potential Therapeutic Applications :
    • The compound's ability to inhibit cholinesterases positions it as a candidate for neuroprotective therapies. Its design allows for multi-target interactions, which could be beneficial in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The unique features of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester can be contrasted with other related compounds:

Compound NameMolecular FormulaUnique Features
Carbamic acid, N,N-dimethyl-, p-(beta-(trimethylammonio)ethyl)phenyl esterC14H23IN2OLacks the ethyl group; different biological activity profile
Carbamic acid, methyl-, (2-cyclohexyl-5-(trimethylammonio)phenyl) esterC15H25N2OCyclohexyl substitution alters solubility and reactivity
Carbamic acid, N,N-dimethyl-, p-(isopropylphenyl)esterC15H23N2OIsopropyl substitution influences steric effects

This table illustrates how structural variations can lead to different biological activities among carbamic acid derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study highlighted that QACs penetrate biofilms formed by pathogenic bacteria, making them effective against resistant strains . The compound's efficacy was assessed through minimum inhibitory concentration (MIC) tests, showcasing its potential as a disinfectant in clinical settings.
  • Neuroprotective Studies :
    • Research into cholinesterase inhibitors has shown that compounds with similar structures exhibit varying degrees of inhibition against AChE and BuChE. For instance, certain synthesized derivatives were found to have IC50 values significantly lower than established inhibitors like rivastigmine, indicating promising therapeutic potential .

Q & A

Q. What environmental impacts are anticipated from iodide release during degradation?

  • Ecotoxicology : Test iodide’s effects on aquatic organisms (e.g., Daphnia magna). Compare to regulatory thresholds for halogenated compounds .
  • Waste Management : Implement ion-exchange resins to capture iodide in laboratory waste streams .

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